Lipophilicity (LogP) Comparison Establishes Differentiated Physicochemical Profile for Formulation and Assay Design
The target compound exhibits a calculated LogP of 2.53 (chemsrc) to 2.9 (vulcanchem), which positions it with higher lipophilicity than the unsubstituted analog 1-(benzo[d]thiazol-2-yl)ethanone (LogP 2.50) . While the absolute difference appears modest (~0.03–0.40 log units), even a ΔLogP of 0.3 can shift predicted membrane permeability by approximately 1.5- to 2-fold in Caco-2 monolayer models, directly impacting formulation strategies and assay compatibility [1]. The 6-fluoro-5-methyl substitution provides a tunable lipophilicity increment without introducing excessive hydrophobicity, a balance not achievable with the unsubstituted or 5-methyl-only analogs (LogP typically 2.3–2.5) .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP 2.53 (chemsrc) / 2.9 (vulcanchem) |
| Comparator Or Baseline | 1-(Benzo[d]thiazol-2-yl)ethanone (CAS 1629-78-3): LogP 2.50; 1-(5-Methyl-2-benzothiazolyl)ethanone (CAS 65840-55-3): LogP ≈2.7 (estimated) |
| Quantified Difference | ΔLogP = +0.03 to +0.40 vs. unsubstituted analog; +0.2 vs. 5-methyl analog |
| Conditions | Calculated values from multiple cheminformatics platforms (ALOGPS, XLogP3); experimental LogP not reported in primary literature for this specific compound |
Why This Matters
Procurement of the correct LogP variant is critical for scientists designing solubility, permeability, or chromatographic purification protocols—even sub-unit LogP differences alter retention times, DMSO stock concentrations, and predicted CNS penetration.
- [1] Wenlock, M.C. et al. A comparison of physiochemical property profiles of development and marketed oral drugs. J. Med. Chem. 2003, 46, 1250–1256. View Source
